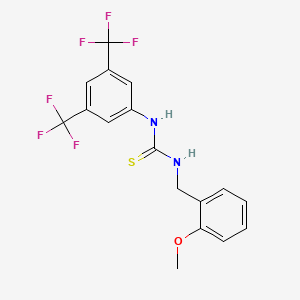

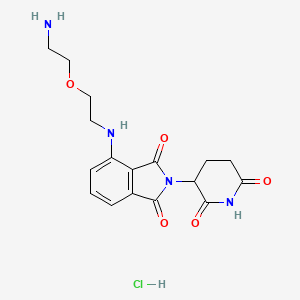

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2-methoxyphenyl)methyl)thiourea (BTMPT) is an organosulfur compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is a heterocyclic thiourea derivative that has been synthesized for use in a variety of chemical reactions, including those involving the synthesis of other organosulfur compounds. BTMPT has been found to be a useful reagent for the synthesis of a variety of compounds, including drugs, and has been used in a wide range of research applications.

Wissenschaftliche Forschungsanwendungen

Catalytic Efficacy in Synthesis

1-(3,5-bis(trifluoromethyl)phenyl)-3-phenyl thiourea has shown promise as an efficient alternative to Schreiner’s thiourea catalyst for acid-catalyzed activation of carbonyl compounds in synthesizing symmetrical trisubstituted methanes. This catalyst is notable for its simple preparation, avoiding the use of toxic thiophosgene, and for its significantly shorter reaction times in temperature-assisted reactions compared to photoirradiation (Gogoi, Basumatary, & Bez, 2022).

Antibacterial Properties

A variant of this thiourea, 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)-((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea, has demonstrated significant antibacterial activity. It shows bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), comparable to the well-known antibacterial agent vancomycin (Dolan et al., 2016).

Role in Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysis is crucial due to its involvement in binding events with Lewis-basic sites. This finding has implications for catalyst design, with evidence supported by a combination of low-temperature IR spectroscopy, 2D NMR spectroscopy, nano-MS investigations, and density functional theory computations (Lippert et al., 2012).

Development of Organocatalysts

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, known as Schreiner's thiourea, is a prominent catalyst in organocatalysis, known for its double hydrogen bonding and ability to stabilize developing negative charges in transition states. This motif is extensively used in promoting organic transformations (Zhang, Bao, & Xing, 2014).

Advancements in Solar Cell Technology

Thiourea derivatives, including those with 3,5-bis(trifluoromethyl)phenyl groups, have been studied as additives in gel polymer electrolytes for dye-sensitized solar cells. These derivatives have shown potential in enhancing solar to electric conversion efficiencies (Karthika et al., 2019).

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-methoxyphenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F6N2OS/c1-26-14-5-3-2-4-10(14)9-24-15(27)25-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVMLVNQTIZGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2468411.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2468412.png)

![3-methyl-N-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B2468413.png)

amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2468415.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B2468423.png)

![N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide](/img/structure/B2468424.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2468428.png)

![Benzo[d]thiazol-6-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2468430.png)